molecular formula C11H12N2O3 B8745655 1-(5,6-dimethoxy-1H-indazol-3-yl)ethanone

1-(5,6-dimethoxy-1H-indazol-3-yl)ethanone

Cat. No.: B8745655
M. Wt: 220.22 g/mol
InChI Key: BICLFRYYRPDEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-dimethoxy-1H-indazol-3-yl)ethanone is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(5,6-dimethoxy-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C11H12N2O3/c1-6(14)11-7-4-9(15-2)10(16-3)5-8(7)12-13-11/h4-5H,1-3H3,(H,12,13)

InChI Key

BICLFRYYRPDEIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=CC(=C(C=C21)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in a similar manner as described by G. Luo et al., J. Org. Chem. 2006, 71, 5392-5395: To a solution of 1-(5,6-dimethoxy-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-3-yl]ethanone (200 mg, 0.57 mmol) in THF (6 mL) was added a 1M solution in THF of TBAF (2.85 mL, 2.85 mmol), and the mixture was heated to reflux for 16 h. The reaction mixture was then diluted with EtOAc and successively washed with water and brine, then dried (Phase separator) and evaporated. The crude product was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA) to give after lyophilization of the purified fractions the title compound. MS (LC-MS): 221 [M+H]+; tR (HPLC conditions k): 2.61 min.
Name
1-(5,6-dimethoxy-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-indazol-3-yl]ethanone
Quantity
200 mg
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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